Crystal structure and polymorphism of 2-Chloro-7-ethyl-3-methylquinoline
Crystal structure and polymorphism of 2-Chloro-7-ethyl-3-methylquinoline
An In-Depth Technical Guide to the Crystal Structure and Polymorphism of 2-Chloro-7-ethyl-3-methylquinoline
For Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a comprehensive technical framework for the investigation of the crystal structure and polymorphism of 2-Chloro-7-ethyl-3-methylquinoline. While specific crystallographic data for this compound is not publicly available, this document serves as an expert-led protocol, detailing the necessary steps from synthesis and crystallization to in-depth solid-state characterization. By leveraging established methodologies for analogous quinoline derivatives, this guide equips researchers with the scientific rationale and practical workflows required to elucidate the crystal structure, identify potential polymorphs, and understand their critical implications for pharmaceutical development.
Introduction: The Significance of Solid-State Properties
In modern drug development, the chemical structure of an Active Pharmaceutical Ingredient (API) is only the beginning of the story. The arrangement of molecules in the solid state—its crystal structure—governs a cascade of physicochemical properties, including solubility, dissolution rate, stability, and manufacturability.[1][2] These properties are not static; a single compound can often crystallize into multiple distinct solid forms, a phenomenon known as polymorphism.[3]
Different polymorphs of the same API are, in essence, different materials. They can exhibit dramatic variations in bioavailability and therapeutic efficacy.[4] An infamous case in the 1990s involved the HIV protease inhibitor ritonavir, where the sudden appearance of a more stable, less soluble polymorph led to a market withdrawal and reformulation crisis, underscoring the profound impact of polymorphism.[4] Therefore, the comprehensive characterization of the solid state of a new chemical entity like 2-Chloro-7-ethyl-3-methylquinoline is not merely an academic exercise but a critical, regulatory-mandated step in ensuring the safety, consistency, and efficacy of a potential drug product.[5][6]
This guide provides the scientific framework to undertake such a characterization, outlining the synthesis, crystallization, and analytical techniques necessary to define the crystallographic landscape of this novel quinoline derivative.
Synthesis and Crystallization: The Foundation of Analysis
The journey to understanding crystal structure begins with the synthesis of the pure compound and the subsequent growth of high-quality crystals.
Synthesis of 2-Chloro-7-ethyl-3-methylquinoline
A robust and versatile method for the synthesis of 2-chloroquinoline derivatives is the Vilsmeier-Haack reaction .[7][8] This reaction typically involves the cyclization of an appropriately substituted N-arylacetamide using a Vilsmeier reagent (e.g., phosphorus oxychloride and dimethylformamide).[9]
Proposed Synthetic Protocol:
-
Preparation of the Precursor: Synthesize N-(4-ethylphenyl)propanamide by reacting 4-ethylaniline with propanoyl chloride.
-
Vilsmeier-Haack Cyclization:
-
Prepare the Vilsmeier reagent by adding phosphorus oxychloride (POCl₃) dropwise to chilled N,N-dimethylformamide (DMF).
-
Add the N-(4-ethylphenyl)propanamide precursor to the Vilsmeier reagent.
-
Heat the reaction mixture to facilitate the electrophilic substitution and intramolecular cyclization that forms the quinoline ring.[8]
-
-
Work-up and Purification:
-
Carefully pour the reaction mixture onto crushed ice to quench the reaction.
-
Neutralize the solution, typically with a base like sodium carbonate, to precipitate the crude product.
-
Collect the solid by filtration and purify using column chromatography (e.g., silica gel with a hexane-ethyl acetate gradient) to yield pure 2-Chloro-7-ethyl-3-methylquinoline.[7]
-
Crystallization Methodologies
Growing high-quality single crystals is essential for definitive structure determination, while controlled crystallization is key to discovering polymorphs.[10][11]
Protocol for Crystallization Screening:
The primary goal is to explore a wide range of conditions to induce crystallization and identify different solid forms.[12][13]
-
Solvent Selection: Choose a diverse set of solvents with varying polarities (e.g., hexane, ethyl acetate, ethanol, acetonitrile, water). An ideal solvent will dissolve the compound when hot but have low solubility when cold.[14]
-
Crystallization Techniques:
-
Slow Cooling: Prepare a saturated solution of the compound in a chosen solvent at an elevated temperature. Allow the solution to cool slowly and undisturbed to room temperature, followed by further cooling in a refrigerator. Slow cooling rates favor the growth of larger, higher-quality crystals.[14][15]
-
Slow Evaporation: Dissolve the compound in a volatile solvent at room temperature and allow the solvent to evaporate slowly in a loosely covered vial. This method is effective for compounds that are highly soluble at room temperature.
-
Vapor Diffusion (Liquid & Gas): Place a concentrated solution of the compound in a small vial. Place this vial inside a larger, sealed container that holds a larger volume of a miscible "anti-solvent" in which the compound is insoluble. The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.
-
Microbatch Under-Oil: This technique is particularly useful for water-soluble compounds, where an aqueous solution of the compound is placed under a layer of oil. Slow evaporation of water concentrates the solution, leading to crystallization.[10]
-
Throughout this process, meticulous documentation of solvents, temperatures, and techniques is crucial for reproducibility.
Polymorph Screening and Structural Characterization Workflow
A systematic workflow is essential to comprehensively screen for polymorphs and characterize their structures. The primary techniques employed are X-ray diffraction, thermal analysis, and spectroscopy.[16][17]
Caption: Integrated workflow for polymorph screening and characterization.
X-ray Diffraction: The Gold Standard
X-ray diffraction is the most definitive technique for solid-state analysis, providing direct information about the crystal lattice.[18][19]
SC-XRD is a non-destructive technique that provides the absolute three-dimensional structure of a molecule, including precise bond lengths, bond angles, and unit cell dimensions.[20][21][22]
Experimental Protocol:
-
Crystal Selection & Mounting: Under a microscope, select a high-quality, single crystal (typically 0.1-0.3 mm) that is free of cracks and defects.[11][20] Mount the crystal on a goniometer head.
-
Data Collection: Place the mounted crystal in an X-ray diffractometer. A monochromatic X-ray beam is directed at the crystal, which is rotated to collect diffraction patterns from all possible orientations.[21]
-
Structure Solution and Refinement: The collected diffraction data (a series of reflection intensities) is processed computationally. The electron density map is calculated, from which the atomic positions are determined (structure solution). This initial model is then optimized to best fit the experimental data (structure refinement).[23]
The result is an unambiguous determination of the crystal structure for that specific polymorph.
PXRD is the primary tool for routine polymorph screening and quality control.[18][24] It uses a powdered sample containing thousands of randomly oriented crystallites. The resulting diffraction pattern is a unique "fingerprint" for a specific crystalline phase.
Experimental Protocol:
-
Sample Preparation: Gently grind the crystalline sample to a fine, uniform powder to minimize preferred orientation effects.[19]
-
Data Collection: Place the powder in a sample holder and analyze it in a powder diffractometer. The instrument scans a range of angles (2θ) to record the diffraction pattern.
-
Data Analysis: Compare the PXRD patterns of samples crystallized under different conditions. Different polymorphs will produce distinct patterns with peaks at different 2θ angles and with different relative intensities.[24] The presence of new or shifted peaks indicates a potential new polymorphic form.[19]
Thermal Analysis
Thermal methods are crucial for identifying phase transitions, determining the relative stability of polymorphs, and detecting the presence of solvates or hydrates.[17]
DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[25] It detects thermal events such as melting, crystallization, and solid-solid phase transitions.
Experimental Protocol:
-
Accurately weigh a small amount of the sample (1-5 mg) into an aluminum pan and seal it.
-
Place the sample pan and an empty reference pan into the DSC instrument.
-
Heat the sample at a constant rate (e.g., 10 °C/min).
-
Analysis: Different polymorphs will typically exhibit different melting points and heats of fusion. An endothermic event before melting may indicate a polymorphic transition.[26] The more stable polymorph generally has a higher melting point.[4]
TGA measures the change in mass of a sample as a function of temperature.[17] It is primarily used to identify solvated or hydrated forms by detecting mass loss upon heating.
Experimental Protocol:
-
Place a small, accurately weighed sample into the TGA furnace.
-
Heat the sample at a constant rate.
-
Analysis: A step-wise mass loss at temperatures below the compound's decomposition point indicates the loss of a solvent (desolvation) or water (dehydration). The percentage of mass lost can be used to determine the stoichiometry of the solvate/hydrate.[27]
Spectroscopic Techniques
Spectroscopic methods provide complementary information by probing the molecular environment within the crystal lattice. Since polymorphs have different packing arrangements and/or molecular conformations, their spectroscopic signatures will differ.[28]
Key Techniques:
-
Fourier-Transform Infrared (FT-IR) and Raman Spectroscopy: These techniques measure the vibrational modes of molecules. Differences in crystal packing and intermolecular interactions (especially hydrogen bonding) between polymorphs lead to shifts in vibrational frequencies and changes in peak shapes.[17][29]
-
Solid-State Nuclear Magnetic Resonance (ssNMR) Spectroscopy: ssNMR is highly sensitive to the local environment of atomic nuclei (e.g., ¹³C, ¹⁵N). Crystallographically non-equivalent molecules within the unit cell of a polymorph will produce distinct peaks, providing a clear fingerprint of the crystal structure.[30][31][32]
Data Interpretation and Management
The culmination of this work is the integration of all data to build a complete picture of the solid-state chemistry of 2-Chloro-7-ethyl-3-methylquinoline.
Data Summary Table (Hypothetical Example):
| Property | Form I | Form II |
| Crystal System | Monoclinic | Orthorhombic |
| Space Group | P2₁/c | P2₁2₁2₁ |
| PXRD Peaks (2θ) | 8.1°, 12.5°, 16.3°, 24.8° | 9.5°, 11.2°, 18.9°, 21.5° |
| Melting Point (DSC) | 155 °C | 148 °C |
| TGA Mass Loss | < 0.1% | < 0.1% (Anhydrous) |
| FT-IR C-Cl Stretch | 752 cm⁻¹ | 765 cm⁻¹ |
| Relative Stability | Thermodynamically stable | Metastable |
This integrated analysis allows for the selection of the most stable polymorph for further development, which is critical for ensuring long-term product stability and consistent performance.[1]
Caption: Decision-making process in pharmaceutical development based on polymorphism data.
Conclusion
While direct experimental data for 2-Chloro-7-ethyl-3-methylquinoline remains to be established, this guide provides the authoritative framework necessary for its complete solid-state characterization. By following the outlined protocols for synthesis, crystallization, and analysis, researchers can systematically determine its crystal structure and map its polymorphic landscape. This rigorous, front-loaded investigation is indispensable in modern pharmaceutical science, mitigating downstream risks and forming the bedrock of a robust, stable, and effective drug product. Adherence to these principles of scientific integrity and thoroughness is paramount for success in the highly regulated and scientifically demanding field of drug development.
References
-
Application Notes and Protocols: Vilsmeier-Haack Reaction for Quinoline Synthesis. Benchchem.
-
Why Polymorphism is Key in Drug Development!. PharmaCores.
-
Vilsmeier-Haack reaction: A manifest protocol to synthesise bisquinoline. Indian Academy of Sciences.
-
Vilsmeier-Haack Cyclisation as a Facile Synthetic Route to Thieno [2,3- b] Quinolines (Part I). Bentham Science.
-
The Basics of Polymorphism: A Comprehensive Introduction to Its Significance in the Pharmaceutical Industry. Nishka Research.
-
Applications of X-ray Powder Diffraction in Protein Crystallography and Drug Screening. MDPI.
-
Impact of Polymorphism on Drug Formulation and Bioavailability. Journal of Chemical and Pharmaceutical Research.
-
SOP: CRYSTALLIZATION. National Institute of Technology, Tiruchirappalli.
-
Drug Polymorphism: An Important Pre-formulation Tool in the Formulation Development of a Dosage Form. Bentham Science.
-
X-ray Powder Diffraction in Drug Polymorph Analysis. Creative Biostructure.
-
Drug Polymorphism: An Important Pre-formulation Tool in the Formulation Development of a Dosage Form. Bentham Science Publishers.
-
Characterization Techniques for Polymorphs. Seven Star Pharma.
-
9 Ways to Crystallize Organic Compounds. wikiHow.
-
Detection of polymorphism by powder X-ray diffraction: Interference by preferred orientation. ResearchGate.
-
Synthesis, spectral and microbial studies of some novel quinoline derivatives via Vilsmeier Haack reagent. Arkivoc.
-
What are the Growing Uses of XRD in Polymorph Screening. Drawell.
-
What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. Creative Biostructure.
-
Commentary on Crystallization Vital Role in the Purification of Organic Compounds. Longdom Publishing.
-
Advanced crystallisation methods for small organic molecules. Royal Society of Chemistry.
-
Importance of X-ray Powder Diffraction (XRPD) in Identifying Polymorphic Forms. Particle Analytical.
-
Crystallization. University of Colorado Boulder.
-
Synthesis, antimicrobial activities and cytogenetic studies of newer diazepino quinoline derivatives via Vilsmeier-Haack reaction. PubMed.
-
Temperature-Variable FTIR and Solid-State 13C NMR Investigations on Crystalline Structure and Molecular Dynamics of Polymorphic Poly(l-lactide) and Poly(l-lactide)/Poly(d-lactide) Stereocomplex. ACS Publications.
-
Characterization of Polymorphic Forms (Polymorphism). Nishka Research.
-
Solid-state NMR and IR for the analysis of pharmaceutical solids: polymorphs of fosinopril sodium. PubMed.
-
Application Note: The characterisation of polymorphs by thermal analysis. Netzsch.
-
Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. National Center for Biotechnology Information.
-
New FDA Guidance on Polymorphic Compounds in Generic Drugs. Bioprocess Online.
-
Single-crystal X-ray Diffraction. Carleton College.
-
ANDAs:Pharmaceutical Solid Polymorphism: Chemistry, Manufacturing, and Controls Information. U.S. Food and Drug Administration.
-
Single-Crystal X-Ray Diffraction (SC-XRD). Universität Ulm.
-
Consistent DSC and TGA Methodology as Basis for the Measurement and Comparison of Thermo-Physical Properties of Phase Change Materials. National Center for Biotechnology Information.
-
17 January,2023 Joint USPTO-FDA Collaboration Initiatives; Notice of Public Listening Session FDA Guidance on Polymorphs and Pat. I-MAK.
-
SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series.
-
Synthesis and Antimicrobial Activity of Azetidin-2-One Fused 2-Chloro-3-Formyl Quinoline Derivatives. Oriental Journal of Chemistry.
-
TGA vs DSC: Which Method is Best for Your Material Characterization?. Microbioz India.
-
Solid Form. Bruker.
-
Characterization of Solid-State Drug Polymorphs and Real-Time Evaluation of Crystallization Process Consistency by Near-Infrared Spectroscopy. Frontiers in Chemistry.
-
Guidance for Industry. U.S. Food and Drug Administration.
-
Guidance for Industry on ANDAs: Pharmaceutical Solid Polymorphism; Chemistry, Manufacturing, and Controls Information; Availability. Federal Register.
-
Time domain NMR for polymorphism characterization. Journal of Applied Physics.
-
An Efficient and Facile Synthesis of 2-Chloro-3-formyl Quinolines from Acetanilides in Micellar Media by Vilsmeier-Haack Cyclisation. ResearchGate.
-
procedure for the synthesize 2‐chloro‐3‐formylquinoline and 4‐hydroxycoumarin derivatives. ResearchGate.
-
Preparation of Single Crystals for X-ray Diffraction. University of Zurich.
-
Single crystal X-ray diffraction. Rigaku.
Sources
- 1. nishkaresearch.com [nishkaresearch.com]
- 2. jocpr.com [jocpr.com]
- 3. eurekaselect.com [eurekaselect.com]
- 4. Why Polymorphism is Key in Drug Development! | PharmaCores [pharmacores.com]
- 5. pharmtech.com [pharmtech.com]
- 6. fda.gov [fda.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. arkat-usa.org [arkat-usa.org]
- 9. benthamdirect.com [benthamdirect.com]
- 10. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A [pubs.rsc.org]
- 11. Preparation of Single Crystals for X-ray Diffraction | Department of Chemistry | UZH [chem.uzh.ch]
- 12. science.uct.ac.za [science.uct.ac.za]
- 13. 9 Ways to Crystallize Organic Compounds - wikiHow [wikihow.com]
- 14. longdom.org [longdom.org]
- 15. orgchemboulder.com [orgchemboulder.com]
- 16. benthamdirect.com [benthamdirect.com]
- 17. sevenstarpharm.com [sevenstarpharm.com]
- 18. creative-biostructure.com [creative-biostructure.com]
- 19. researchgate.net [researchgate.net]
- 20. creative-biostructure.com [creative-biostructure.com]
- 21. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 22. Single-Crystal X-Ray Diffraction (SC-XRD) - Universität Ulm [uni-ulm.de]
- 23. rigaku.com [rigaku.com]
- 24. Applications of X-ray Powder Diffraction in Protein Crystallography and Drug Screening [mdpi.com]
- 25. microbiozindia.com [microbiozindia.com]
- 26. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 27. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 28. nishkaresearch.com [nishkaresearch.com]
- 29. Solid Form | Bruker [bruker.com]
- 30. pubs.acs.org [pubs.acs.org]
- 31. Solid-state NMR and IR for the analysis of pharmaceutical solids: polymorphs of fosinopril sodium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. repositorio.usp.br [repositorio.usp.br]
